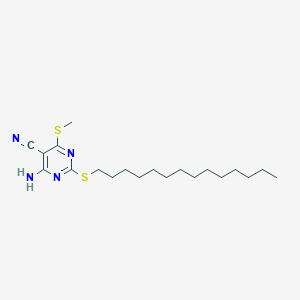![molecular formula C32H51N5O8S B12905605 N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide](/img/structure/B12905605.png)
N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Hexanoyl-N’-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide is a complex organic compound with a unique structure that includes multiple functional groups such as imidazole, pyrrolidine, and thieno rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-Hexanoyl-N’-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide involves multiple stepsThe reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring the process is safe and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions: N’-Hexanoyl-N’-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide can undergo various types of chemical reactions including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired reaction occurs efficiently .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce additional oxygen-containing functional groups, while reduction reactions may remove such groups. Substitution reactions can introduce new functional groups or replace existing ones .
Wissenschaftliche Forschungsanwendungen
N’-Hexanoyl-N’-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and functional groups. In industry, it could be used in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of N’-Hexanoyl-N’-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other proteins. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other imidazole-containing molecules, such as histidine, purine, and various synthetic imidazole derivatives. These compounds share some structural features and functional groups with N’-Hexanoyl-N’-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide .
Uniqueness: What sets N’-Hexanoyl-N’-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide apart is its unique combination of functional groups and structural features. This gives it distinct chemical and biological properties that can be exploited for various applications .
Eigenschaften
Molekularformel |
C32H51N5O8S |
|---|---|
Molekulargewicht |
665.8 g/mol |
IUPAC-Name |
11-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-hexanoyl-N'-[6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl]-7-oxoundecanehydrazide |
InChI |
InChI=1S/C32H51N5O8S/c1-2-3-6-18-28(41)36(19-12-5-8-15-25(39)23-20-29(42)37(45)31(23)43)35-27(40)17-9-4-7-13-22(38)14-10-11-16-26-30-24(21-46-26)33-32(44)34-30/h23-24,26,30,45H,2-21H2,1H3,(H,35,40)(H2,33,34,44)/t23?,24-,26-,30-/m0/s1 |
InChI-Schlüssel |
NCWZQCBPNDFDKU-GKYWWTQSSA-N |
Isomerische SMILES |
CCCCCC(=O)N(CCCCCC(=O)C1CC(=O)N(C1=O)O)NC(=O)CCCCCC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Kanonische SMILES |
CCCCCC(=O)N(CCCCCC(=O)C1CC(=O)N(C1=O)O)NC(=O)CCCCCC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12905525.png)
![7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-](/img/structure/B12905528.png)
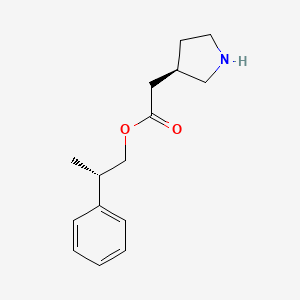
![5'-Deoxy-5'-[(ethoxycarbonyl)amino]adenosine](/img/structure/B12905532.png)
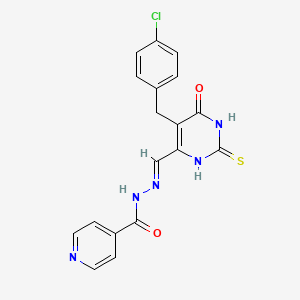
![2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid](/img/structure/B12905548.png)
![Furo[2,3-d]pyrimidin-2(3H)-one, 6-(1-hexynyl)-3-methyl-](/img/structure/B12905551.png)
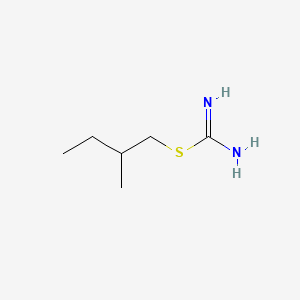
![6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12905558.png)
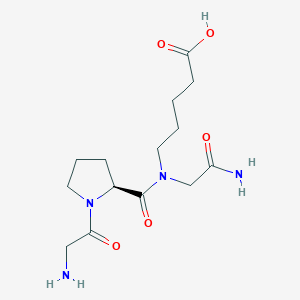
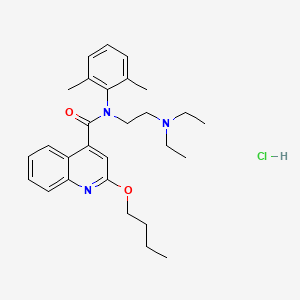
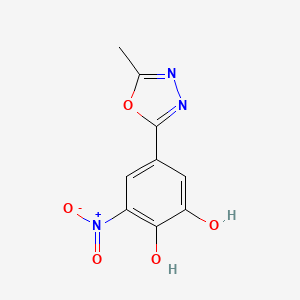
![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)
